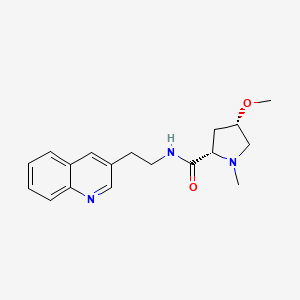![molecular formula C19H22N2O2 B7348853 (2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide](/img/structure/B7348853.png)
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide, also known as DMXAA, is a small molecule that has shown promising results in cancer research. It was initially discovered as a potential antiviral agent, but later studies revealed its ability to induce tumor necrosis and inhibit tumor growth.
作用机制
The exact mechanism of action of (2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then lead to the destruction of tumor blood vessels and the induction of tumor necrosis. This compound has also been shown to inhibit the production of angiogenic factors, such as vascular endothelial growth factor (VEGF), which are essential for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which are involved in the immune response. This compound has also been shown to inhibit the production of angiogenic factors, such as VEGF, which are essential for tumor growth. In addition, this compound has been shown to increase the permeability of tumor blood vessels, allowing for increased delivery of chemotherapy drugs.
实验室实验的优点和局限性
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations for lab experiments. It has been shown to be toxic at high doses, which can limit its use in certain experiments. In addition, this compound has a short half-life, which can make it difficult to maintain effective concentrations in vivo.
未来方向
There are several future directions for the study of (2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide. One area of research is the development of more potent analogs of this compound with improved anti-tumor activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new cancer therapies. In addition, this compound could be further investigated for its potential use in the treatment of viral infections, such as hepatitis B and C. Finally, this compound could be investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
合成方法
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide can be synthesized using a multistep reaction process, starting from commercially available starting materials. The synthesis involves the formation of an oxolane ring, followed by the introduction of a pyridine ring and a carboxamide group. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to improve the yield and purity of this compound.
科学研究应用
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide has been extensively studied for its anti-tumor activity in various cancer models. It has been shown to induce tumor necrosis and inhibit tumor growth through the activation of the immune system and the induction of cytokines. This compound has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, this compound has shown promising results in the treatment of viral infections, such as hepatitis B and C.
属性
IUPAC Name |
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-10-14(2)17(20-11-13)12-21-19(22)16-8-9-23-18(16)15-6-4-3-5-7-15/h3-7,10-11,16,18H,8-9,12H2,1-2H3,(H,21,22)/t16-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDIKBLELUCJOB-AEFFLSMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CNC(=O)C2CCOC2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N=C1)CNC(=O)[C@@H]2CCO[C@H]2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methylamino]-3-oxopropyl]benzamide](/img/structure/B7348772.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-5-thiophen-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7348797.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7348801.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7348810.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-pyridin-2-ylpropanamide](/img/structure/B7348818.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B7348821.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide](/img/structure/B7348828.png)

![4-oxo-N-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7348841.png)
![4-phenyl-N-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methyl]pyrimidine-5-carboxamide](/img/structure/B7348842.png)
![2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methyl]benzamide](/img/structure/B7348845.png)
![(1R,2S)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7348848.png)
![N-[[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methyl]-3-(1-methyltriazol-4-yl)propanamide](/img/structure/B7348860.png)
![N-[[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methyl]-2-(4-hydroxyoxan-4-yl)acetamide](/img/structure/B7348866.png)